molecular formula C13H10ClN3O B2893015 6-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 189018-17-5

6-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No. B2893015
CAS RN: 189018-17-5
M. Wt: 259.69
InChI Key: BMOHOWMKVYKSEF-UHFFFAOYSA-N
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Description

6-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a compound with the empirical formula C13H10ClN3O and a molecular weight of 259.69 . It is a solid substance .


Molecular Structure Analysis

The compound has a complex structure that includes a pyrazole ring bound to a phenyl group . The SMILES string for this compound is CC1=NC2=CC (C3=CC=CC=C3)=NN2C (O)=C1Cl .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 259.69 , and its empirical formula is C13H10ClN3O .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral . This means it is toxic if swallowed. It should be handled with care, and appropriate safety measures should be taken.

Future Directions

The future directions for this compound could involve further exploration of its properties and potential applications. Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their potential as antitumor agents , which suggests that this compound could also have potential medicinal applications.

properties

IUPAC Name

6-chloro-5-methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c1-8-12(14)13(18)17-11(15-8)7-10(16-17)9-5-3-2-4-6-9/h2-7,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAJCSRUENTPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C=C(N2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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